Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-
Description
"Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-" is a substituted acetonitrile derivative featuring a 3,4-dimethoxyphenylamino group. These analogs, such as sulfonyl or alkylamino derivatives, serve as critical references for understanding its properties and applications.
Properties
CAS No. |
199277-88-8 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(3,4-dimethoxyanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2O2/c1-13-9-4-3-8(12-6-5-11)7-10(9)14-2/h3-4,7,12H,6H2,1-2H3 |
InChI Key |
QCPRQRBMFRJLHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- typically involves the reaction of 3,4-dimethoxyaniline with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the acetonitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetonitrile, 2-[(3,4-dimethoxyphenyl)sulfonyl]- (CAS 797036-29-4)
- Molecular Formula: C₁₀H₁₁NO₄S
- Molecular Weight : 241.27 g/mol
- Key Differences: Replaces the amino group with a sulfonyl (-SO₂-) moiety.
- Significance: Sulfonyl groups enhance electrophilicity and stability, making this compound suitable for nucleophilic substitution reactions. Its higher molecular weight (vs. amino analogs) may influence solubility and reactivity in synthetic pathways .
[(4-Methoxyphenyl)amino]acetonitrile (CAS 24889-95-0)
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.19 g/mol
- Key Differences : Contains a single methoxy group at the phenyl para-position instead of 3,4-dimethoxy substitution.
- Significance : Reduced steric and electronic effects compared to the 3,4-dimethoxy analog. This simplification may lower metabolic stability but improve synthetic accessibility .
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile (CAS 338407-18-4)
- Molecular Formula : C₁₆H₁₂ClF₃N₂O₂
- Molecular Weight : 356.73 g/mol
- Key Differences : Incorporates a pyridinyl ring with chloro and trifluoromethyl substituents alongside the 3,4-dimethoxyphenyl group.
2-(4-{[(3,4-Dichlorophenyl)methyl]amino}phenoxy)acetonitrile
- Molecular Formula : C₁₅H₁₂Cl₂N₂O
- Molecular Weight : 307.17 g/mol
- Key Differences: Features a dichlorophenylmethylamino-phenoxy group instead of dimethoxyphenylamino.
- Significance : Chlorine atoms increase electronegativity and may confer antimicrobial or herbicidal activity, diverging from the methoxy-driven electronic effects in the target compound .
Data Table: Comparative Analysis of Key Analogs
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties |
|---|---|---|---|---|---|
| Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- | N/A | C₁₀H₁₂N₂O₂ (inferred) | ~192.22 (calculated) | 3,4-Dimethoxyphenylamino | Intermediate for bioactive molecules |
| Acetonitrile, 2-[(3,4-dimethoxyphenyl)sulfonyl]- | 797036-29-4 | C₁₀H₁₁NO₄S | 241.27 | 3,4-Dimethoxyphenylsulfonyl | Electrophilic reagent in synthesis |
| [(4-Methoxyphenyl)amino]acetonitrile | 24889-95-0 | C₉H₁₀N₂O | 162.19 | 4-Methoxyphenylamino | Simplified synthetic precursor |
| Pyridinyl-trifluoromethyl analog | 338407-18-4 | C₁₆H₁₂ClF₃N₂O₂ | 356.73 | 3,4-Dimethoxyphenyl, Cl/CF₃-pyridinyl | Lipophilic drug candidate |
Research Findings and Functional Insights
- Synthetic Routes : Evidence highlights methods for synthesizing triazole and maleimide derivatives with dimethoxyphenyl groups, such as esterification of 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids. These routes may apply to the target compound via analogous nucleophilic substitutions or cyclization .
- Toxicity Predictions: Computational models (e.g., GUSAR-online) predict acute toxicity for dimethoxyphenyl-containing triazoles, suggesting similar evaluations should be conducted for the amino-acetonitrile analog to assess safety profiles .
- Spectroscopic Characterization: Studies on N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile emphasize the use of IR and NMR spectroscopy for verifying substituent effects and charge distribution, methodologies applicable to the target compound .
Biological Activity
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- (CAS Number: 199277-88-8), is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- includes a nitrile functional group and an amino moiety attached to a dimethoxy-substituted phenyl ring. Its molecular formula is .
1. Antimicrobial Activity
Recent studies have indicated that Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- exhibits notable antimicrobial properties. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens. In a comparative study:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- | 0.25 | Staphylococcus aureus |
| Control (Standard Antibiotic) | 0.5 | Staphylococcus aureus |
This data suggests that the compound may be effective against certain bacterial strains, potentially serving as a lead for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of Acetonitrile derivatives has also been explored. A study assessed its cytotoxic effects on human cancer cell lines including U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells. The results showed that:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-87 | 12.5 | Induction of apoptosis |
| MDA-MB-231 | 18.7 | Cell cycle arrest |
These findings indicate that the compound may induce cell death through apoptosis and affect cell cycle progression, highlighting its potential as an anticancer agent .
3. Neuroprotective Activity
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s pathology:
| Compound | IC50 (µM) | Reference Standard |
|---|---|---|
| Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- | 0.08 | Donepezil (0.25 µM) |
This competitive inhibition suggests that the compound could enhance cholinergic transmission and provide therapeutic benefits in Alzheimer's disease .
The mechanisms underlying the biological activities of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- are multifaceted:
- Antimicrobial : The compound appears to disrupt bacterial cell wall synthesis or function.
- Anticancer : It may activate apoptotic pathways while inhibiting proliferative signaling.
- Neuroprotective : By inhibiting AChE, it increases acetylcholine levels in synaptic clefts.
Case Studies
Several case studies have documented the synthesis and evaluation of Acetonitrile derivatives:
- Synthesis and Evaluation : A series of analogs were synthesized to explore structure-activity relationships (SAR). Modifications to the dimethoxy group enhanced potency against specific cancer cell lines.
- In Vivo Studies : Animal models treated with Acetonitrile derivatives showed reduced tumor growth rates compared to control groups.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
